4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile, also known as THIQ, is a potent and selective agonist of the mu-opioid receptor. It is a synthetic compound that has been extensively studied for its potential applications in pain management and addiction treatment.
Aplicaciones Científicas De Investigación
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to be a potent and selective agonist of the mu-opioid receptor, which is the primary target for many opioid analgesics. This compound has also been shown to have potential applications in the treatment of opioid addiction. It has been shown to reduce the rewarding effects of opioids and to decrease drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This activation leads to the release of endogenous opioids such as enkephalins and endorphins, which produce analgesic and euphoric effects. This compound has been shown to be highly selective for the mu-opioid receptor, which reduces the risk of side effects such as respiratory depression and sedation.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and to decrease drug-seeking behavior in animal models of addiction. This compound has been shown to have a relatively long duration of action, which makes it a promising candidate for the treatment of chronic pain and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has several advantages for use in lab experiments. It is a highly selective mu-opioid receptor agonist, which reduces the risk of side effects such as respiratory depression and sedation. It has a relatively long duration of action, which makes it useful for studying chronic pain and addiction. However, this compound has some limitations for use in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. It also has a relatively complex synthesis method, which may limit its availability for researchers.
Direcciones Futuras
There are several future directions for research on 4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile. One potential direction is to investigate its potential applications in the treatment of chronic pain and addiction in humans. Another potential direction is to study the effects of this compound on other opioid receptors, such as the delta-opioid receptor and the kappa-opioid receptor. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in humans. Finally, more research is needed to understand the long-term effects of this compound on the mu-opioid receptor and its potential for tolerance and dependence.
Métodos De Síntesis
4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 1,2-diaminobenzene to form the intermediate 2-(2-thienyl)-1H-indole-3-carboxylic acid. This intermediate is then converted to the corresponding methyl ester using methanol and sulfuric acid. The final step involves the reaction of the methyl ester with benzonitrile in the presence of a base such as potassium carbonate.
Propiedades
IUPAC Name |
4-[[3-(thiophene-2-carbonyl)indol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c22-12-15-7-9-16(10-8-15)13-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-11-25-20/h1-11,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHYBARMWGLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.